molecular formula C9H19NO3 B13625974 Ethyl o-(sec-butyl)serinate

Ethyl o-(sec-butyl)serinate

Cat. No.: B13625974
M. Wt: 189.25 g/mol
InChI Key: VIFWFPXWEHLWBQ-UHFFFAOYSA-N
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Description

Ethyl o-(sec-butyl)serinate is an organic compound with the molecular formula C9H19NO3 It is a derivative of serine, an amino acid, and features an ethyl ester group and a sec-butyl group attached to the serine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl o-(sec-butyl)serinate can be synthesized through a multi-step process involving the protection and deprotection of functional groups. One common method involves the esterification of serine with ethanol in the presence of an acid catalyst to form ethyl serinate. Subsequently, the hydroxyl group of the serine is protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group. The protected serine derivative is then subjected to a nucleophilic substitution reaction with sec-butyl bromide in the presence of a base, such as sodium hydride, to introduce the sec-butyl group. Finally, the protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl o-(sec-butyl)serinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides and bases like sodium hydride.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl-substituted serinate derivatives.

Scientific Research Applications

Ethyl o-(sec-butyl)serinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl o-(sec-butyl)serinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or substrate, modulating the activity of these targets. The sec-butyl group and ethyl ester group contribute to the compound’s binding affinity and specificity, influencing its biological effects .

Comparison with Similar Compounds

Ethyl o-(sec-butyl)serinate can be compared with other serine derivatives, such as:

This compound is unique due to the presence of both the ethyl ester and sec-butyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

ethyl 2-amino-3-butan-2-yloxypropanoate

InChI

InChI=1S/C9H19NO3/c1-4-7(3)13-6-8(10)9(11)12-5-2/h7-8H,4-6,10H2,1-3H3

InChI Key

VIFWFPXWEHLWBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCC(C(=O)OCC)N

Origin of Product

United States

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